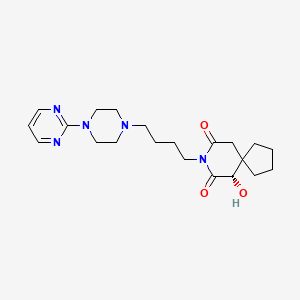![molecular formula C15H9BN2O3 B1667276 4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)phthalonitrile CAS No. 906673-33-4](/img/structure/B1667276.png)
4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)phthalonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AN-2898 ia a potent and selective PDE4 inhibitor potentially for the treatment of fungal infection. AN2898 inhibited phosphodiesterase 4 (PDE4) enzyme activity (IC50 0.060 μM) and the release of multiple cytokines including TNF-α (IC50 0.16 μM) from peripheral blood mononuclear cells (hPBMCs) stimulated by lipopolysaccharide (LPS) or phytohemag- glutinin.
Aplicaciones Científicas De Investigación
Dermatological Treatments
Benzoxaborole phosphodiesterase (PDE)-4 inhibitors, including compounds structurally related to 4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)phthalonitrile, have shown therapeutic benefits for treating skin diseases like psoriasis and atopic dermatitis. These inhibitors effectively suppress the release of various cytokines contributing to pathologic changes in skin structure and immune dysregulation in these diseases. Topical application of these compounds demonstrates potential benefits without major side effects like skin thinning, which is common with glucocorticoids (Dong et al., 2016).
Catalytic Applications in Organic Chemistry
Phthalonitriles, including derivatives of 4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)phthalonitrile, are used in synthesizing metallophthalocyanines, which show promising catalytic activity. These compounds are instrumental in the oxidation of organic compounds like cyclohexene, demonstrating significant potential in organic synthesis and industrial applications (Saka et al., 2013), (Aktaş et al., 2013).
Potential in Treating Infectious Diseases
Compounds structurally related to 4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)phthalonitrile have shown efficacy against Trypanosoma brucei, the causative agent of African trypanosomiasis. These compounds demonstrate the ability to cross the blood-brain barrier and maintain a low potential for CYP450 inhibition, highlighting their potential as oral treatments for human African trypanosomiasis (Nare et al., 2010).
Antimycobacterial Agents
A series of N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)(hetero)aryl-2-carboxamides, structurally related to the compound , have been synthesized and tested for their antimycobacterial properties. These compounds inhibited the growth of mycobacteria, including multidrug-resistant strains, and demonstrated a selective effect against mycobacteria, suggesting potential as antimycobacterial agents (Šlechta et al., 2023).
Veterinary Ectoparasiticide
Isoxazoline amide benzoxaboroles, which are chemically related to 4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)phthalonitrile, have been identified as effective ectoparasiticides against ticks and fleas in animals. These compounds, when administered orally, demonstrated therapeutic effectiveness with residual efficacy, indicating their potential use as long-acting animal ectoparasiticides (Zhang et al., 2016).
Propiedades
Número CAS |
906673-33-4 |
|---|---|
Nombre del producto |
4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)phthalonitrile |
Fórmula molecular |
C15H9BN2O3 |
Peso molecular |
276.06 g/mol |
Nombre IUPAC |
4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C15H9BN2O3/c17-7-10-1-2-13(5-11(10)8-18)21-14-3-4-15-12(6-14)9-20-16(15)19/h1-6,19H,9H2 |
Clave InChI |
UBMGTTRDNUKZMT-UHFFFAOYSA-N |
SMILES |
B1(C2=C(CO1)C=C(C=C2)OC3=CC(=C(C=C3)C#N)C#N)O |
SMILES canónico |
B1(C2=C(CO1)C=C(C=C2)OC3=CC(=C(C=C3)C#N)C#N)O |
Apariencia |
Solid powder |
Otros números CAS |
906673-33-4 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
AN-2898; AN 2898; AN2898. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



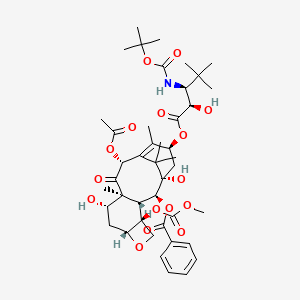
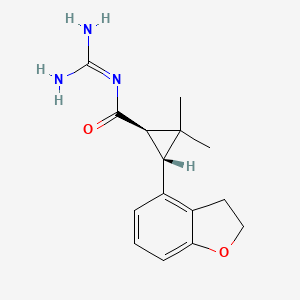
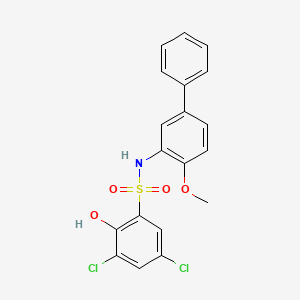
![2-((2'-(5-Ethyl-3,4-diphenyl-1H-pyrazol-1-yl)-[1,1'-biphenyl]-3-yl)oxy)acetic acid](/img/structure/B1667199.png)
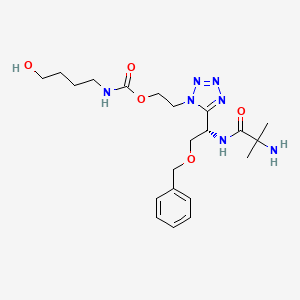
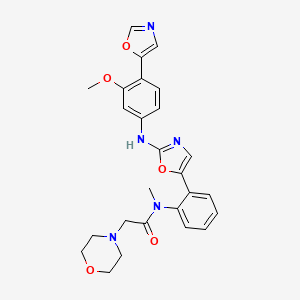
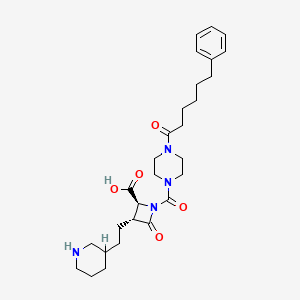


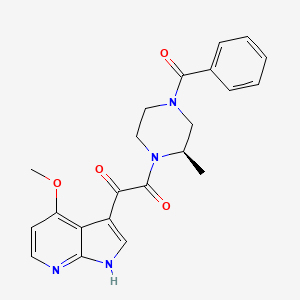

![1-cyclopropyl-3-((1-(3-hydroxypropyl)-1H-benzo[d]imidazol-2-yl)methyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B1667211.png)
